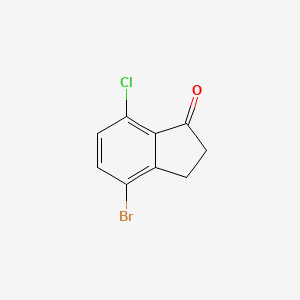

4-Bromo-7-chloro-1-indanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILQBZVMFHXNNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-7-chloro-1-indanone chemical properties

An In-depth Technical Guide to 4-Bromo-7-chloro-1-indanone: Properties, Synthesis, and Synthetic Utility

Introduction

The 1-indanone scaffold is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its rigid bicyclic framework and versatile chemical handles have made it a cornerstone in medicinal chemistry and drug development, with applications ranging from treatments for neurodegenerative diseases to potent anticancer agents.[2][3] Within this important class of compounds, halogenated indanones serve as exceptionally valuable intermediates, offering multiple reactive sites for the construction of complex molecular architectures.

This compound (CAS No. 1260013-03-3) is a key building block that exemplifies this utility. Featuring distinct halogen substituents on its aromatic ring, this compound provides a platform for regioselective functionalization, enabling chemists to perform sequential cross-coupling or substitution reactions. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, outlining a logical synthetic approach, exploring its chemical reactivity, and discussing its potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental to its successful application in synthesis. This compound is a solid at room temperature, and its key properties are summarized below.[4]

| Property | Value | Source |

| CAS Number | 1260013-03-3 | [4] |

| Molecular Formula | C₉H₆BrClO | [4] |

| Molecular Weight | 245.5 g/mol | [4] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥97% | [4] |

| Storage | Sealed in dry, room temperature | [4] |

| InChI | 1S/C9H6BrClO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 | [4] |

| InChIKey | MILQBZVMFHXNNO-UHFFFAOYSA-N | [4] |

Spectroscopic Data

Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are crucial for structure verification and reaction monitoring. While full spectra are typically provided by the supplier upon request, characteristic spectral data for this and related compounds are available through chemical databases.[5]

Synthesis Pathway

The most common and robust method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides.[2][6] This electrophilic aromatic substitution reaction provides a direct route to the fused bicyclic system. For this compound, a plausible and efficient synthesis begins with the appropriately substituted 3-phenylpropanoic acid.

Proposed Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a two-step process involving the conversion of the carboxylic acid to a more reactive acid chloride, followed by intramolecular cyclization.

Step 1: Synthesis of 3-(2-bromo-5-chlorophenyl)propanoyl chloride

-

To a solution of 3-(2-bromo-5-chlorophenyl)propanoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the cessation of gas evolution.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.

Causality: The conversion to the acid chloride is necessary because carboxylic acids are generally not reactive enough for Friedel-Crafts acylation. Oxalyl chloride is a preferred reagent as its byproducts (CO, CO₂, HCl) are gaseous, simplifying workup. DMF acts as a catalyst, forming a Vilsmeier intermediate that facilitates the reaction.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Dissolve the crude 3-(2-bromo-5-chlorophenyl)propanoyl chloride in a dry, non-coordinating solvent like DCM or 1,2-dichloroethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong Lewis acid, such as aluminum chloride (AlCl₃, 1.2 eq), portion-wise, ensuring the temperature does not rise significantly.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by pouring it over crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization or column chromatography to yield this compound.

Causality: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the acid chloride, forming a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich aromatic ring intramolecularly to form the new six-membered ring, completing the indanone core. The cyclization occurs ortho to the chloro- and bromo-substituents, which is the only available position for this transformation.

Caption: Proposed two-step synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its multiple, differentially reactive sites. This allows for a range of selective transformations to build molecular complexity.

-

Reactions at the Carbonyl Group : The ketone at the C1 position can undergo standard carbonyl chemistry, including reduction to the corresponding alcohol, reductive amination, and the formation of hydrazones or oximes.

-

Reactions at the α-Methylene (C2) Position : The protons on the C2 carbon are acidic and can be removed by a base to form an enolate. This nucleophilic enolate can then participate in various reactions, such as alkylations, aldol condensations, and further halogenations. For instance, bromination of similar 4-chloro-1-indanone structures occurs selectively at the C2 position.[7]

-

Palladium-Catalyzed Cross-Coupling Reactions : The aryl bromide at the C4 position is a prime handle for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[8] This is the most significant feature for drug development professionals, as it allows for the introduction of diverse aryl, alkyl, alkynyl, or amino substituents.

-

Regioselective Functionalization : A key strategic advantage of this molecule is the differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond under standard Pd-catalyzed conditions. This allows for selective functionalization at the C4 position while leaving the C7 chloro-substituent intact for a subsequent, more forcing, coupling reaction. This stepwise approach is invaluable for creating highly complex and diverse molecular libraries from a single precursor.

Caption: Key reactive sites of this compound.

Applications in Research and Drug Development

The indanone core is a well-established pharmacophore, and halogenated derivatives are critical for lead optimization and structure-activity relationship (SAR) studies.[8] The strategic placement of bromo and chloro groups on this compound makes it an ideal starting material for:

-

Fragment-Based Drug Discovery : The indanone core can be elaborated at the C4 and C7 positions to explore interactions with target proteins.

-

Synthesis of Biologically Active Molecules : Indanone derivatives have shown promise as antiviral, anti-inflammatory, and anticancer agents.[2] The ability to sequentially introduce different functional groups on this compound allows for the fine-tuning of pharmacological properties.

-

Development of Novel Materials : The rigid, planar structure of the indanone system can be incorporated into larger conjugated systems for applications in organic electronics and materials science.

Safety Profile

According to supplier safety data, this compound is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant.[4]

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Signal Word : Warning.[4]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly versatile and valuable intermediate for chemical synthesis. Its well-defined physicochemical properties, accessible synthetic route, and multiple, differentially reactive sites make it an ideal starting point for the development of novel pharmaceuticals and advanced materials. The strategic advantage conferred by its dual halogenation—enabling selective, sequential functionalization—ensures its continued importance for researchers and scientists working at the forefront of organic and medicinal chemistry.

References

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]]

-

Toste, F. D., & Zi, W. (2010). Enantioselective Synthesis of Substituted Indanones from Silyloxyallenes. Journal of the American Chemical Society, 132(5), 1582–1583.[9]

-

van der Meer, J. H., et al. (2011). Regioselective Synthesis of Indanones. Synlett, 2011(12), 1725-1729.[10]

-

Serafin, K., & Bräse, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.[2][6]

-

O'Connor, B., et al. (2007). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry, 5(24), 4048-4054.[11]

-

Arotec (a brand of AHH Chemical Co., Ltd). (n.d.). Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications. Retrieved from [Link]8]

-

Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.[7]

-

Singh, V., & Singh, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32549-32573.[1]

Sources

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one | 1260013-03-3 [sigmaaldrich.com]

- 5. 4-Bromo-7-chloro-indan-1-one(1260013-03-3) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. d-nb.info [d-nb.info]

- 11. Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structural Analysis of 4-Bromo-7-chloro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural elucidation of 4-Bromo-7-chloro-1-indanone, a halogenated derivative of the indanone scaffold. Indanones are a significant class of compounds in medicinal chemistry, serving as key intermediates in the synthesis of various therapeutic agents.[1] This document, intended for researchers and professionals in drug development, details the application of modern analytical techniques to confirm the chemical structure of this compound. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to provide a definitive structural assignment. While experimental data for this specific molecule is not publicly available, this guide will utilize well-established principles of spectroscopy and data from closely related analogs to present a robust theoretical analysis. Furthermore, the potential of single-crystal X-ray crystallography for unambiguous structure determination will be discussed.

Introduction to this compound

This compound is a synthetic organic compound with the chemical formula C₉H₆BrClO. It belongs to the indanone family, which are bicyclic ketones consisting of a benzene ring fused to a cyclopentanone ring. The indanone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules.[2] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and pharmacological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, substituted indanones like this compound are valuable intermediates for the synthesis of novel drug candidates. A thorough and accurate structural characterization is the foundational step in the development of any new chemical entity.

Synthesis Pathway Overview

The synthesis of this compound can be envisaged through a multi-step process starting from commercially available materials. A plausible synthetic route would involve the Friedel-Crafts acylation of a suitably substituted aromatic precursor. For instance, the cyclization of 3-(2-bromo-5-chlorophenyl)propanoic acid, which can be synthesized from 2-bromo-5-chlorotoluene, would yield the target indanone. The reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).[1]

Integrated Structural Elucidation Workflow

The definitive structural analysis of a novel compound like this compound relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Spectroscopic Analysis

This section details the expected spectroscopic data for this compound. While the presented data is theoretical, it is based on the analysis of structurally similar compounds and established spectroscopic principles.[3][4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons and their connectivity in a molecule. For this compound, we expect to see signals for the aromatic and the aliphatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.65 | d | 1H | H-6 |

| ~ 7.45 | d | 1H | H-5 |

| ~ 3.20 | t | 2H | H-3 |

| ~ 2.80 | t | 2H | H-2 |

Note: Predicted data based on analogous compounds.

-

Aromatic Region (δ 7.0-8.0 ppm): The two aromatic protons, H-5 and H-6, are expected to appear as doublets due to coupling with each other. The electron-withdrawing effects of the carbonyl group and the halogen substituents will cause these protons to be deshielded, hence their downfield chemical shifts.

-

Aliphatic Region (δ 2.5-3.5 ppm): The two methylene groups of the cyclopentanone ring, at positions 2 and 3, are expected to appear as triplets. The protons at C-3, being adjacent to the aromatic ring, are likely to be slightly more deshielded than the protons at C-2, which are adjacent to the carbonyl group.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 205.0 | C-1 (C=O) |

| ~ 152.0 | C-7a |

| ~ 139.0 | C-3a |

| ~ 136.0 | C-7 |

| ~ 130.0 | C-5 |

| ~ 125.0 | C-6 |

| ~ 122.0 | C-4 |

| ~ 36.0 | C-3 |

| ~ 26.0 | C-2 |

Note: Predicted data based on analogous compounds.[3]

-

Carbonyl Carbon (C-1): The ketone carbonyl carbon is expected to appear at a significantly downfield chemical shift, typically around 205 ppm.

-

Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The six aromatic carbons will resonate in the region of 120-155 ppm. The carbons directly attached to the electron-withdrawing halogen atoms (C-4 and C-7) will have their chemical shifts influenced accordingly.

-

Aliphatic Carbons (C-2, C-3): The two methylene carbons of the cyclopentanone ring will appear in the upfield region, typically between 25 and 40 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay are necessary to obtain good quality data, especially for quaternary carbons.

-

Data Processing: Process the raw data using Fourier transformation and apply appropriate corrections.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic ring.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1710 | Strong | C=O stretch (ketone) |

| ~ 1600, 1470 | Medium | C=C stretch (aromatic) |

| ~ 3100-3000 | Medium | C-H stretch (aromatic) |

| ~ 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~ 800-600 | Strong | C-Br, C-Cl stretch |

Note: Predicted data based on analogous compounds.

-

Carbonyl Stretch: A strong absorption band around 1710 cm⁻¹ is characteristic of the C=O stretching vibration of a five-membered ring ketone conjugated with an aromatic ring.

-

Aromatic C=C Stretch: Absorptions in the 1600-1470 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C-Halogen Stretches: The C-Br and C-Cl stretching vibrations are expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the solid sample is placed directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a complex molecular ion peak due to the presence of bromine and chlorine isotopes.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Ion | Fragmentation Pathway |

| 244/246/248 | [M]⁺ | Molecular Ion |

| 216/218/220 | [M - CO]⁺ | Loss of carbon monoxide |

| 165/167 | [M - Br]⁺ | Loss of a bromine radical |

| 209/211 | [M - Cl]⁺ | Loss of a chlorine radical |

| 137 | [M - Br - CO]⁺ | Loss of bromine and carbon monoxide |

Note: Predicted data based on established fragmentation patterns.[5]

-

Molecular Ion Peak: Due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks at m/z 244, 246, and 248. The relative intensities of these peaks can be predicted based on the isotopic distributions.

-

Fragmentation Pattern: The major fragmentation pathways for indanones typically involve the loss of carbon monoxide (CO) from the molecular ion. Cleavage of the carbon-halogen bonds is also expected, leading to fragments corresponding to the loss of Br and Cl radicals.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for small molecules.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide strong evidence for the structure of a molecule, single-crystal X-ray crystallography provides an unambiguous three-dimensional structure.[6] This technique would definitively confirm the connectivity of atoms and the substitution pattern on the aromatic ring.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: The first and often most challenging step is to grow a single crystal of this compound of suitable size and quality. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain the final, highly accurate structure.

Integrated Structural Confirmation

The convergence of data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and self-validating confirmation of the structure of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the application of a suite of modern analytical techniques. Through the combined interpretation of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, a confident structural assignment can be made. The predicted spectroscopic data presented in this guide provides a solid framework for the analysis of this compound. For absolute confirmation, single-crystal X-ray crystallography remains the gold standard. The confirmed structure of this and other substituted indanones is critical for advancing their potential applications in medicinal chemistry and drug discovery.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-4'-chloro-chalcone. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-6-methyl-1-indanone - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

National Institutes of Health. (2022, November 22). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

-

ResearchGate. (1994). Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl]. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

ResearchGate. (2008). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mdpi.com [mdpi.com]

A Spectroscopic Investigation of 4-Bromo-7-chloro-1-indanone: A Technical Guide for Advanced Drug Development

This guide provides an in-depth analysis of the key spectroscopic data for the compound 4-Bromo-7-chloro-1-indanone (CAS No. 1260013-03-3), a halogenated indanone derivative of significant interest in synthetic and medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide actionable insights for its application in complex synthetic pathways.

Molecular Structure and Spectroscopic Correlation

The structural elucidation of a novel or functionalized molecule like this compound is fundamentally reliant on a synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined analysis offers a self-validating confirmation of the molecular architecture.

Caption: Workflow for Spectroscopic Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information on the placement of substituents and the nature of the indanone core.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the electronic environment of each proton, their connectivity through spin-spin coupling, and the relative number of protons in each environment via integration.

Predicted ¹H NMR Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | d | 1H | H-5 |

| ~7.3 - 7.5 | d | 1H | H-6 |

| ~3.1 - 3.3 | t | 2H | H-2 (CH₂) |

| ~2.7 - 2.9 | t | 2H | H-3 (CH₂) |

Interpretation:

The aromatic region is expected to show two doublets, corresponding to the two adjacent protons on the benzene ring. The electron-withdrawing effects of the bromine, chlorine, and carbonyl groups will deshield these protons, shifting them downfield. The aliphatic region should display two triplets, characteristic of the two methylene groups in the five-membered ring, with coupling between the adjacent CH₂ groups.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) (ppm) | Assignment |

| > 190 | C=O (C-1) |

| ~150 - 155 | C-7a |

| ~135 - 140 | C-3a |

| ~130 - 135 | C-5 |

| ~125 - 130 | C-6 |

| ~120 - 125 | C-7 |

| ~115 - 120 | C-4 |

| ~35 - 40 | C-2 |

| ~25 - 30 | C-3 |

Interpretation:

The carbonyl carbon (C-1) is the most deshielded and appears significantly downfield. The aromatic region will show six distinct signals for the six carbons of the benzene ring, with their specific shifts influenced by the halogen substituents. The two aliphatic carbons of the methylene groups will appear in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1710 - 1730 | Strong | C=O (Aryl Ketone) |

| ~1580 - 1600 | Medium | C=C (Aromatic) |

| ~1450 - 1500 | Medium | C=C (Aromatic) |

| ~800 - 900 | Strong | C-H bend (Aromatic, substituted) |

| ~700 - 800 | Strong | C-Cl stretch |

| ~550 - 650 | Medium | C-Br stretch |

Interpretation:

The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretch of the ketone, a key identifier for the indanone structure. Multiple peaks in the 1450-1600 cm⁻¹ region will confirm the presence of the aromatic ring. The spectrum will also feature characteristic absorptions corresponding to the carbon-chlorine and carbon-bromine bonds.

Experimental Protocol: IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Sample Preparation (Solid):

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a common and straightforward method for solid samples.

-

KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| ~260/262/264 | Molecular Ion Peak [M]⁺ |

| [M-CO]⁺ | Loss of carbon monoxide |

| [M-Br]⁺ | Loss of a bromine radical |

| [M-Cl]⁺ | Loss of a chlorine radical |

Interpretation:

Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. The relative intensities of these isotopic peaks can be used to confirm the presence of one bromine and one chlorine atom in the molecule. Common fragmentation pathways for indanones include the loss of carbon monoxide (CO) and the loss of the halogen substituents.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology:

-

Sample Introduction: For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a standard method for small, relatively stable organic molecules and provides reproducible fragmentation patterns.

-

Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis:

-

Identify the molecular ion peak cluster to confirm the molecular weight.

-

Analyze the major fragment ions to deduce the fragmentation pathways, which provides further structural confirmation.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its structure. The characteristic signals in each spectrum—the aromatic and aliphatic protons in NMR, the aryl ketone stretch in IR, and the distinct isotopic pattern in MS—collectively serve as a reliable fingerprint for this compound. This technical guide provides the foundational data and protocols necessary for scientists to confidently identify and utilize this important synthetic intermediate in drug discovery and development workflows.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

-

Royal Society of Chemistry. Optimizing NMR Methods for Structure Elucidation. [Link]

-

Chem LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

4-Bromo-7-chloro-1-indanone: A Comprehensive Technical Guide for Advanced Synthesis and Drug Discovery

Abstract: This technical guide provides an in-depth exploration of 4-Bromo-7-chloro-1-indanone, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The indanone scaffold is a privileged structure in medicinal chemistry, and the specific di-halogenation of this molecule offers a unique platform for complex molecular engineering.[1] This document details the compound's physicochemical properties, proposes a robust synthetic pathway with mechanistic insights, outlines rigorous analytical characterization methods, and explores its versatile applications in the synthesis of novel therapeutic agents. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as an essential resource for leveraging this compound in advanced research and development programs.

Introduction: The Strategic Value of Halogenated Indanones

The 1-indanone framework is a core structural motif present in numerous natural products and pharmaceutically active compounds.[1] Its rigid, bicyclic structure serves as an excellent scaffold for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. The true synthetic power of this scaffold is unlocked through functionalization, particularly with halogen atoms.

Halogens, such as bromine and chlorine, are not merely passive substituents; they are versatile synthetic handles that enable a vast array of subsequent chemical transformations. Specifically, the bromine atom on an aromatic ring is an ideal substrate for modern palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.[2][3] These reactions are fundamental to the construction of complex molecules, allowing for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.[3]

This compound (CAS: 1260013-03-3) is a particularly valuable building block. The presence of two distinct halogens on the aromatic ring allows for potential site-selective functionalization, while the ketone and alpha-methylene groups provide additional points for chemical modification. This multi-functional nature makes it an ideal starting material for building libraries of diverse compounds to explore structure-activity relationships (SAR) in drug discovery programs targeting neurological disorders, oncology, and inflammatory diseases.[3][4]

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one | [5][6] |

| CAS Number | 1260013-03-3 | [5][6] |

| Molecular Formula | C₉H₆BrClO | [5][6] |

| Molecular Weight | 245.5 g/mol | [5][6] |

| Appearance | Solid | [5][6] |

| Purity | ≥97% | [5][6] |

| Storage Conditions | Sealed in dry, room temperature | [5][6] |

| InChI Key | MILQBZVMFHXNNO-UHFFFAOYSA-N | [5][6] |

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

While numerous methods exist for the synthesis of the 1-indanone core, a common and reliable strategy involves the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid derivative.[7][8] For the specific synthesis of this compound, a logical and efficient pathway begins with the appropriately substituted 3-phenylpropanoic acid.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process designed for efficiency and high yield, starting from 3-(5-Bromo-2-chlorophenyl)propanoic acid. The conversion to the highly reactive acid chloride intermediate is crucial for facilitating the subsequent intramolecular cyclization.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(5-Bromo-2-chlorophenyl)propanoyl chloride

-

System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(5-Bromo-2-chlorophenyl)propanoic acid (1.0 eq) and anhydrous toluene (approx. 5 mL per gram of acid).

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.5 eq) to the suspension at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-(5-Bromo-2-chlorophenyl)propanoyl chloride is a light-yellow oil and is typically used in the next step without further purification.

-

Causality: The carboxylic acid is converted to the more electrophilic acid chloride. Thionyl chloride is an excellent choice as the byproducts (HCl and SO₂) are gaseous, which drives the reaction to completion and simplifies purification.

Step 2: Intramolecular Friedel-Crafts Acylation to form this compound

-

System Setup: In a separate flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of AlCl₃). Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: Dissolve the crude acid chloride from Step 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. This step should be performed cautiously in a fume hood as it is highly exothermic.

-

Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude solid by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or column chromatography on silica gel to afford this compound as a solid.

-

Causality: The Lewis acid (AlCl₃) coordinates with the acid chloride, forming a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the five-membered ketone ring. The cyclization occurs ortho to the chloro substituent, which is the only available activated position for ring closure.

Analytical Characterization Profile

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive profile. Spectral data for this compound is available from commercial suppliers.[9]

| Technique | Expected Signature |

| ¹H NMR | - Two aromatic protons appearing as doublets in the δ 7.0-8.0 ppm range. - Two aliphatic triplets (CH₂) in the δ 2.5-3.5 ppm range, corresponding to the protons on the cyclopentanone ring. |

| ¹³C NMR | - Carbonyl (C=O) signal in the δ 190-205 ppm region. - Multiple signals in the aromatic region (δ 120-155 ppm). - Two aliphatic signals in the δ 25-40 ppm region. |

| Mass Spec. (EI-MS) | - A complex molecular ion (M⁺) cluster due to the presence of Br and Cl isotopes. Expect prominent peaks at m/z 244 (¹²C₉H₆³⁵Cl⁷⁹Br), 246 (containing ³⁷Cl or ⁸¹Br), and 248 (containing ³⁷Cl and ⁸¹Br). |

| IR Spectroscopy | - A strong, sharp absorption band around 1700-1720 cm⁻¹ characteristic of the aryl ketone (C=O) stretch. - C-H stretching and aromatic C=C bending frequencies. |

Synthetic Applications and Strategic Utility

The true value of this compound lies in its potential for derivatization. Its multiple reactive sites can be addressed selectively to build molecular complexity.

Sources

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one | 1260013-03-3 [sigmaaldrich.com]

- 6. 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one | 1260013-03-3 [sigmaaldrich.com]

- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Bromo-7-chloro-indan-1-one(1260013-03-3) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-7-chloro-1-indanone: A Key Intermediate in Drug Discovery

Abstract

The 1-indanone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-7-chloro-1-indanone, a key substituted indanone intermediate with significant potential in the development of novel therapeutics. This document delves into the strategic synthesis, offering a detailed, step-by-step protocol, a thorough examination of the reaction mechanisms, and insights into the critical parameters that govern the efficiency and success of the synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of the synthesis of this important building block.

Introduction: The Significance of Substituted Indanones in Medicinal Chemistry

The 1-indanone core, a bicyclic structure consisting of a fused benzene and cyclopentanone ring, is a recurring feature in a multitude of biologically active compounds. Its rigid framework provides a valuable scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. The strategic placement of substituents on the aromatic ring of the indanone nucleus allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The target molecule of this guide, this compound, is a particularly valuable intermediate. The presence of two distinct halogen atoms at specific positions on the aromatic ring offers multiple avenues for further chemical modification. The bromine atom is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, or amino moieties. The chlorine atom, while less reactive in such couplings, still influences the electronic properties of the aromatic ring and can be a site for other transformations. This dual halogenation pattern makes this compound a versatile platform for the generation of extensive chemical libraries for drug discovery programs.

This guide will provide a detailed and practical roadmap for the synthesis of this key intermediate, starting from commercially available precursors. We will explore the underlying chemical principles, the rationale behind the chosen synthetic route, and provide a robust experimental protocol that has been designed for reliability and reproducibility.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound points to an intramolecular Friedel-Crafts acylation as the key bond-forming step to construct the indanone ring system. This well-established and powerful reaction involves the cyclization of a suitable 3-arylpropanoic acid derivative.[1]

Therefore, the primary synthetic challenge lies in the efficient preparation of the requisite precursor, 3-(2-bromo-5-chlorophenyl)propanoic acid. A plausible and practical approach to this precursor begins with the commercially available 2-bromo-5-chlorobenzaldehyde. The synthetic strategy can be broken down into two main stages:

Stage 1: Synthesis of 3-(2-bromo-5-chlorophenyl)propanoic acid This stage involves a two-step sequence to extend the carbon chain of 2-bromo-5-chlorobenzaldehyde and introduce the propanoic acid moiety.

-

Step 1a: Perkin Reaction. The Perkin reaction provides a classic and effective method for the conversion of an aromatic aldehyde to a cinnamic acid derivative.[2][3][4][5] In this reaction, 2-bromo-5-chlorobenzaldehyde will be condensed with acetic anhydride in the presence of a weak base, such as sodium acetate, to yield 3-(2-bromo-5-chlorophenyl)acrylic acid.

-

Step 1b: Reduction of the Acrylic Acid. The carbon-carbon double bond in the resulting acrylic acid derivative will then be selectively reduced to afford the target precursor, 3-(2-bromo-5-chlorophenyl)propanoic acid. Catalytic hydrogenation is a clean and efficient method for this transformation.[6][7][8][9]

Stage 2: Intramolecular Friedel-Crafts Acylation With the precursor in hand, the final step is the cyclization to form the 1-indanone ring. This is achieved through an intramolecular Friedel-Crafts acylation, which can be promoted by a variety of Lewis or Brønsted acids.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-(2-bromo-5-chlorophenyl)propanoic acid

Step 1a: Synthesis of 3-(2-bromo-5-chlorophenyl)acrylic acid via Perkin Reaction

The Perkin reaction is a robust method for the synthesis of cinnamic acids from aromatic aldehydes.[2][3][4][5] The reaction proceeds through the formation of an enolate from acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the α,β-unsaturated acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-5-chlorobenzaldehyde | 219.46 | 10.0 g | 0.0456 |

| Acetic Anhydride | 102.09 | 20 mL | - |

| Anhydrous Sodium Acetate | 82.03 | 5.0 g | 0.0609 |

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-5-chlorobenzaldehyde (10.0 g, 0.0456 mol), acetic anhydride (20 mL), and anhydrous sodium acetate (5.0 g, 0.0609 mol).

-

Heat the reaction mixture to 180 °C in an oil bath and maintain this temperature with vigorous stirring for 5 hours.

-

Allow the reaction mixture to cool to approximately 100 °C and then pour it slowly into 200 mL of cold water with stirring.

-

Boil the aqueous mixture for 15 minutes to hydrolyze the excess acetic anhydride.

-

Cool the mixture in an ice bath to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 3-(2-bromo-5-chlorophenyl)acrylic acid as a crystalline solid.

Step 1b: Reduction of 3-(2-bromo-5-chlorophenyl)acrylic acid

Catalytic hydrogenation is a highly effective method for the selective reduction of the carbon-carbon double bond in α,β-unsaturated carboxylic acids without affecting the aromatic ring or the carboxylic acid functionality.[6][7][8][9]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(2-bromo-5-chlorophenyl)acrylic acid | 261.48 | 10.0 g | 0.0382 |

| Palladium on Carbon (10 wt. %) | - | 0.5 g | - |

| Ethanol | 46.07 | 150 mL | - |

| Hydrogen Gas | 2.02 | - | - |

Procedure:

-

To a hydrogenation vessel, add 3-(2-bromo-5-chlorophenyl)acrylic acid (10.0 g, 0.0382 mol) and ethanol (150 mL).

-

Carefully add 10% palladium on carbon (0.5 g).

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen to 50 psi.

-

Stir the mixture vigorously at room temperature until the hydrogen uptake ceases (typically 4-6 hours).

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of ethanol.

-

Remove the solvent from the filtrate under reduced pressure to yield 3-(2-bromo-5-chlorophenyl)propanoic acid as a solid. This product is often of sufficient purity for the next step, but can be recrystallized from a suitable solvent like hexanes/ethyl acetate if necessary.

Stage 2: Intramolecular Friedel-Crafts Acylation to Yield this compound

The final step in the synthesis is the intramolecular Friedel-Crafts acylation of 3-(2-bromo-5-chlorophenyl)propanoic acid. This reaction is typically promoted by a strong acid, which facilitates the formation of an acylium ion that then undergoes electrophilic aromatic substitution to close the five-membered ring. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(2-bromo-5-chlorophenyl)propanoic acid | 263.50 | 10.0 g | 0.0380 |

| Polyphosphoric Acid (PPA) | - | 100 g | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (100 g).

-

Heat the PPA to 80-90 °C in an oil bath with stirring.

-

Slowly add 3-(2-bromo-5-chlorophenyl)propanoic acid (10.0 g, 0.0380 mol) in portions to the hot PPA.

-

Continue stirring the reaction mixture at 80-90 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash them with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound as a solid.

Mechanistic Insights and Regioselectivity

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

The Perkin Reaction Mechanism

The Perkin reaction is a classic example of a base-catalyzed condensation. The mechanism involves several key steps:

Caption: Simplified mechanism of the Perkin reaction.

The Intramolecular Friedel-Crafts Acylation: A Closer Look at Regioselectivity

The intramolecular Friedel-Crafts acylation is a powerful tool for the formation of cyclic ketones. The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring.

In the case of 3-(2-bromo-5-chlorophenyl)propanoic acid, the cyclization must occur at the position ortho to the bromo-substituted carbon and para to the chloro-substituted carbon. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

-

Halogens as Deactivating, Ortho-, Para-Directing Groups: Both bromine and chlorine are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho-, para-directing due to the resonance donation of their lone pairs of electrons.

-

Steric Hindrance: The position ortho to the bulky bromine atom is sterically hindered, which might be expected to disfavor cyclization at that site.

-

Electronic Effects: The chlorine atom at the 5-position deactivates the ring, but its para-directing effect will activate the desired position for cyclization. The bromo group at the 2-position will also direct ortho and para. The para position to the bromine is occupied by the chlorine. The ortho position for cyclization is the only available position for the intramolecular reaction.

The concerted electronic effects of both halogens, despite their deactivating nature, ultimately favor the formation of the desired this compound. The proximity of the acylium ion in the intramolecular setting overcomes the general deactivation of the ring.

Caption: Mechanism of the intramolecular Friedel-Crafts acylation.

Conclusion

This technical guide has outlined a robust and reliable synthetic route to this compound, a valuable intermediate for drug discovery and development. By providing a detailed, step-by-step experimental protocol, along with a thorough discussion of the underlying reaction mechanisms and the factors influencing regioselectivity, this document serves as a practical resource for scientists in the field. The presented synthesis is scalable and utilizes well-established chemical transformations, making it an accessible and efficient method for the preparation of this key building block. The versatility of the final product, with its strategically placed halogen atoms, opens up a wide range of possibilities for the synthesis of novel and complex molecules with potential therapeutic applications.

References

-

Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. [Link]

-

Perkin Reaction. J&K Scientific LLC. [Link]

-

Perkin reaction. Wikipedia. [Link]

-

Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. [Link]

-

Perkin Reaction Mechanism. BYJU'S. [Link]

-

SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Rasayan J. Chem. [Link]

-

Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

-

Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. ResearchGate. [Link]

-

Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. ResearchGate. [Link]

Sources

- 1. Perkin reaction - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 3. jk-sci.com [jk-sci.com]

- 4. byjus.com [byjus.com]

- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 6. chemmethod.com [chemmethod.com]

- 7. nacatsoc.org [nacatsoc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 4-Bromo-7-chloro-1-indanone

An In-depth Technical Guide to 4-Bromo-7-chloro-1-indanone for Advanced Research

In the landscape of modern medicinal chemistry and materials science, the 1-indanone scaffold is recognized as a "privileged structure," a molecular framework that frequently appears in biologically active compounds.[1] This core is particularly prominent in the development of therapeutics for neurodegenerative disorders, most notably Alzheimer's disease.[2][3] this compound emerges as a highly valuable, polysubstituted intermediate within this class. Its specific halogenation pattern—a bromine at the 4-position and a chlorine at the 7-position—provides chemists with two distinct reactive handles for sophisticated molecular engineering. This guide offers a comprehensive overview of its synthesis, characterization, and strategic applications, providing researchers with the foundational knowledge required to leverage this potent building block in drug discovery and advanced materials development.

Physicochemical and Safety Profile

A clear understanding of a compound's fundamental properties is paramount for its effective use in a laboratory setting. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1260013-03-3 | [4] |

| Molecular Formula | C₉H₆BrClO | [4] |

| Molecular Weight | 245.5 g/mol | [4] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥97% | [4] |

| Storage | Sealed in dry, room temperature conditions | [4] |

| InChI Key | MILQBZVMFHXNNO-UHFFFAOYSA-N | [4] |

Safety Information: Proper handling is crucial. Based on available data, this compound should be managed with the following precautions:

-

Signal Word: Warning

-

Pictograms: GHS07 (Exclamation Mark)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Synthesis: Constructing the Core via Intramolecular Friedel-Crafts Acylation

The most robust and widely employed method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation.[1][2] This reaction facilitates the cyclization of a 3-arylpropanoic acid derivative onto its own aromatic ring, driven by a powerful Lewis or Brønsted acid catalyst.

Causality of the Synthetic Strategy

The synthesis of this compound begins with a suitable precursor, 3-(5-bromo-2-chlorophenyl)propanoic acid. The strategy involves two critical transformations:

-

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This is a necessary step because the carboxylic acid itself is not electrophilic enough to participate in the Friedel-Crafts reaction. The acyl chloride, however, is highly susceptible to activation by a Lewis acid.

-

Lewis Acid-Catalyzed Cyclization: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the oxygen of the acyl chloride, withdrawing electron density and generating a highly electrophilic acylium ion intermediate.[1] This potent electrophile is then attacked by the electron-rich aromatic ring in an intramolecular fashion, forming the new five-membered ring. The final step is the rearomatization of the benzene ring to yield the stable indanone product.[1] The reaction must be conducted under strictly anhydrous conditions, as any moisture will react with and deactivate the AlCl₃ catalyst.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established Friedel-Crafts procedures.[2][5] Researchers should adapt it based on laboratory conditions and scale.

-

Acyl Chloride Formation:

-

To a solution of 3-(5-bromo-2-chlorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL/mmol) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.5 eq) dropwise.

-

Heat the reaction mixture to reflux for 2-3 hours, monitoring the evolution of gas (HCl and SO₂).

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-(5-bromo-2-chlorophenyl)propanoyl chloride, which is often used directly in the next step.

-

-

Intramolecular Friedel-Crafts Cyclization:

-

Cool a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM to 0°C in an ice bath.

-

Slowly add a solution of the crude acyl chloride from the previous step in anhydrous DCM to the AlCl₃ suspension, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Workup and Purification:

-

Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This step quenches the reaction and hydrolyzes the aluminum complexes.

-

Stir vigorously until all solids have dissolved. Separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol or hexane/ethyl acetate) or silica gel chromatography to afford this compound as a solid.

-

Spectroscopic Characterization: Validating the Structure

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a definitive structural fingerprint.

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic Region (δ 7.0-7.8 ppm): Two doublets corresponding to the two protons on the benzene ring, showing coupling to each other. Aliphatic Region (δ 2.5-3.5 ppm): Two triplets corresponding to the two adjacent methylene (-CH₂-) groups, integrating to 2H each. The methylene group adjacent to the carbonyl will be further downfield. |

| ¹³C NMR | Carbonyl Carbon (δ ~190-205 ppm): A characteristic peak for the ketone carbon.[5] Aromatic Carbons (δ ~120-155 ppm): Multiple signals for the six carbons of the benzene ring, including two carbons directly attached to halogens. Aliphatic Carbons (δ ~25-40 ppm): Two signals for the two methylene carbons.[5] |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, characteristic of a five-membered ring ketone conjugated with an aromatic ring.[5] C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A cluster of peaks around m/z 244, 246, and 248, reflecting the characteristic isotopic distribution of one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1). The most intense peak in the cluster will be at m/z 246. |

Note: Specific chemical shifts can vary based on the deuterated solvent used and instrument calibration. The data presented is based on typical values for halogenated indanones.[5][6]

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile building block for constructing more complex and functionally rich molecules.

Core Scaffold for Neurodegenerative Disease Therapeutics

The 1-indanone framework is a cornerstone in the design of multi-target-directed ligands (MTDLs) for Alzheimer's disease.[7][8] The drug Donepezil, a leading treatment for Alzheimer's, features a related dimethoxy-indanone core.[9] Researchers use halogenated indanones like this compound to synthesize novel derivatives that can simultaneously target multiple pathological factors, such as inhibiting acetylcholinesterase (AChE) and preventing the aggregation of amyloid-beta (Aβ) peptides.[7][10]

Platform for Advanced Organic Synthesis

The two distinct halogen atoms on the aromatic ring serve as orthogonal synthetic handles for sequential, site-selective modifications.[11]

-

The Bromine Atom (C4): Is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the precise installation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of elaborate molecular architectures.[11]

-

The Chlorine Atom (C7): Is generally less reactive in palladium catalysis than bromine, allowing for selective reactions at the C4 position. It can be targeted under more forcing conditions or used to modulate the electronic properties of the molecule.

This differential reactivity is a powerful tool for building libraries of compounds for structure-activity relationship (SAR) studies.[11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one | 1260013-03-3 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromo-7-chloro-indan-1-one(1260013-03-3) 1H NMR [m.chemicalbook.com]

- 7. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting Alzheimer's disease: Novel indanone hybrids bearing a pharmacophoric fragment of AP2238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

The Genesis of a Key Intermediate: A Technical Guide to 4-Bromo-7-chloro-1-indanone

Abstract

This technical guide provides an in-depth exploration of 4-Bromo-7-chloro-1-indanone, a halogenated aromatic ketone of significant interest to the pharmaceutical and materials science sectors. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis is readily achievable through established and robust organic chemistry methodologies. This document elucidates a logical and scientifically sound synthetic pathway, grounded in the principles of Friedel-Crafts chemistry and electrophilic aromatic substitution. Detailed experimental protocols, causality behind procedural choices, and a comprehensive characterization profile are presented to empower researchers in the synthesis and application of this versatile chemical building block.

Introduction: The Strategic Importance of the Indanone Scaffold

The 1-indanone framework is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and natural products.[1] Its rigid structure and amenability to functionalization have made it a cornerstone in the development of therapeutics targeting a wide range of diseases. The strategic introduction of halogen substituents, such as bromine and chlorine, onto the indanone core provides medicinal chemists with powerful tools to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The bromine atom, in particular, serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[1] this compound (CAS No. 1260013-03-3) emerges as a valuable intermediate, combining the structural features of the indanone core with two distinct halogen atoms, offering orthogonal reactivity and precise control over subsequent chemical transformations.

Proposed Synthetic Trajectory: A Multi-Step Approach

The synthesis of this compound can be logically approached through a multi-step sequence commencing with a substituted phenylpropanoic acid. The core of this strategy lies in the intramolecular Friedel-Crafts acylation to construct the indanone ring system, followed by a regioselective electrophilic bromination.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is outlined below. The target molecule can be disconnected at the C4-Br bond, suggesting an electrophilic bromination of 7-chloro-1-indanone. The 7-chloro-1-indanone, in turn, can be envisioned as the product of an intramolecular Friedel-Crafts cyclization of a suitably substituted 3-phenylpropanoyl chloride.

Caption: Retrosynthetic pathway for this compound.

Step 1: Synthesis of 3-(2-Chlorophenyl)propanoic Acid

The synthesis begins with the preparation of the requisite precursor, 3-(2-chlorophenyl)propanoic acid. While various methods exist for the synthesis of phenylpropanoic acids, a common route involves the Knoevenagel condensation of 2-chlorobenzaldehyde with malonic acid, followed by hydrogenation.

Step 2: Intramolecular Friedel-Crafts Acylation to Yield 7-Chloro-1-indanone

The cornerstone of this synthesis is the intramolecular Friedel-Crafts acylation of 3-(2-chlorophenyl)propanoic acid.[2] This reaction proceeds by converting the carboxylic acid to a more reactive acyl chloride, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the five-membered ketone ring.

The regioselectivity of this cyclization is dictated by the directing effect of the chloro substituent. As an ortho, para-director, the chloro group would favor cyclization at the position para to it (C6 of the phenyl ring). However, steric hindrance from the adjacent chloro group and the strain of forming a six-membered ring fused to the benzene ring make the alternative cyclization to form the indanone more favorable. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[3][4][5]

Caption: Synthetic workflow for the formation of 7-Chloro-1-indanone.

Step 3: Regioselective Bromination to Afford this compound

The final step involves the electrophilic bromination of 7-chloro-1-indanone. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents on the aromatic ring: the chloro group and the acyl group of the indanone ring. The chloro group is an ortho, para-director, while the acyl group is a meta-director.[6][7]

The positions ortho and para to the chloro group are C2 and C6, and C4 respectively. The position meta to the acyl group (relative to the aromatic ring) is C5 and C7. The activating effect of the chloro group (through resonance) and the deactivating effect of the acyl group (through induction and resonance) will influence the position of bromination. The most activated position that is sterically accessible will be favored. In this case, the position para to the electron-donating chloro group (C4) is the most likely site for bromination.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous compounds and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 7-Chloro-1-indanone

| Reagent/Solvent | Molar Eq. | Amount |